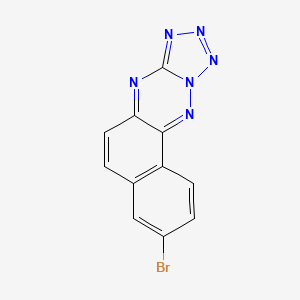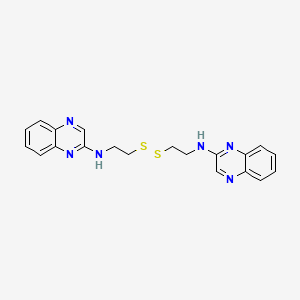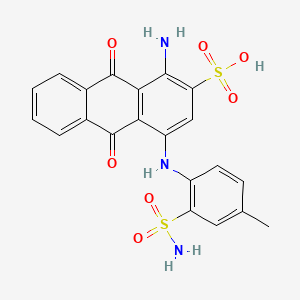
alpha-L-gulopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-L-gulopyranose is a monosaccharide with the molecular formula C6H12O6. It is a six-carbon sugar (hexose) and exists in a pyranose ring form, which is a six-membered ring structure. This compound is an isomer of glucose and is characterized by its specific stereochemistry at the anomeric carbon, which gives it the alpha configuration.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-L-gulopyranose can be synthesized through several chemical routes. One common method involves the oxidation of L-gulose, followed by reduction and cyclization to form the pyranose ring. The reaction conditions typically include:
Oxidation: L-gulose is oxidized using an oxidizing agent such as bromine water or nitric acid.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride.
Cyclization: The final step involves cyclization under acidic or neutral conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the fermentation of specific microorganisms that can convert substrates like L-gulose into this compound. Enzymatic processes are also employed, where specific enzymes catalyze the conversion of precursor molecules into the desired product.
化学反応の分析
Types of Reactions
Alpha-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldonic acids or uronic acids.
Reduction: Reduction of this compound yields sugar alcohols such as gulitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents, alkylating agents, or halogenating agents.
Major Products Formed
Oxidation: L-gulonic acid, L-guluronic acid.
Reduction: L-gulitol.
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
Alpha-L-gulopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用機序
The mechanism by which alpha-L-gulopyranose exerts its effects depends on its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These enzymes catalyze the cleavage or formation of glycosidic bonds, respectively, facilitating various biochemical pathways.
類似化合物との比較
Alpha-L-gulopyranose can be compared with other similar compounds such as:
Alpha-D-gulopyranose: An enantiomer of this compound, differing in the configuration at the anomeric carbon.
Glucose: A common hexose with a different stereochemistry, widely known for its role in energy metabolism.
Mannose: Another hexose with a different arrangement of hydroxyl groups, important in glycoprotein synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This uniqueness makes it valuable in studying stereospecific biochemical processes and in the synthesis of stereochemically pure compounds.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
特性
CAS番号 |
39281-66-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
InChIキー |
WQZGKKKJIJFFOK-BYIBVSMXSA-N |
異性体SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


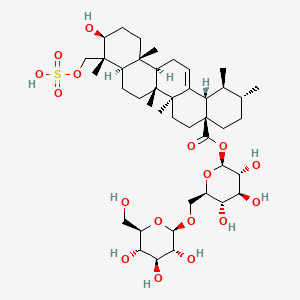
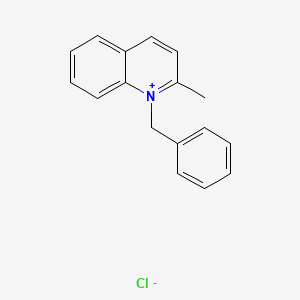
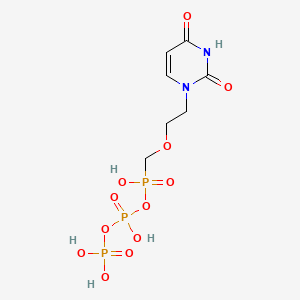

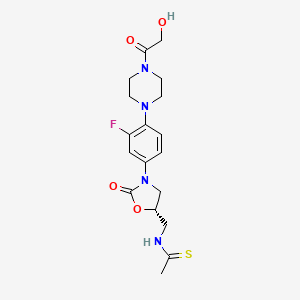
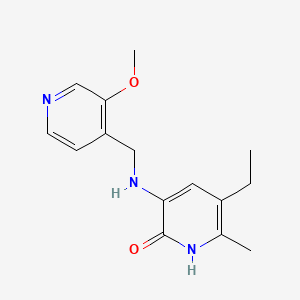


![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)

